molecular formula C14H17F3N2O2 B6147934 tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate CAS No. 1260672-04-5

tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Cat. No.: B6147934
CAS No.: 1260672-04-5
M. Wt: 302.29 g/mol
InChI Key: ZMATXTRTGHUYSW-UHFFFAOYSA-N
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Description

tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a chemical intermediate of interest in medicinal chemistry and pharmaceutical research. This compound features a 1,2,3,4-tetrahydroquinoxaline core, a privileged scaffold in drug discovery known for its diverse biological activities . The structure is further characterized by a trifluoromethyl group, which can enhance metabolic stability and membrane permeability, and a tert-butoxycarbonyl (Boc) protecting group, which safeguards the secondary amine and allows for further synthetic manipulations . The 1,2,3,4-tetrahydroquinoxaline scaffold is recognized as a key pharmacophore in the development of bioactive compounds. Recent scientific literature highlights derivatives of this core structure as potent Colchicine Binding Site Inhibitors (CBSIs), which function as microtubule targeting agents and demonstrate moderate to strong antiproliferative activities against various human cancer cell lines, including HT-29, HepG2, Hela, and MCF-7 . Furthermore, this scaffold has been identified in novel chemotypes of Hepatitis B virus (HBV) capsid assembly modulators, which misdirect core protein dimers to disrupt the formation of functional nucleocapsids, thereby inhibiting viral replication . The presence of the Boc group makes this reagent a versatile building block for the synthesis of more complex molecules. Researchers can readily deprotect the amine under mild acidic conditions to generate the free amine, which can then be functionalized with various sulfonyl chlorides, isocyanates, or other electrophiles to explore structure-activity relationships . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1260672-04-5

Molecular Formula

C14H17F3N2O2

Molecular Weight

302.29 g/mol

IUPAC Name

tert-butyl 6-(trifluoromethyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-6-18-10-8-9(14(15,16)17)4-5-11(10)19/h4-5,8,18H,6-7H2,1-3H3

InChI Key

ZMATXTRTGHUYSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)C(F)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Quinoxaline Backbone Formation

The tetrahydroquinoxaline core is synthesized via cyclocondensation of 1,2-diaminobenzenes with α-ketoesters. For example, reacting 1,2-diaminobenzene with ethyl trifluoropyruvate under boron trifluoride (B(C6F5)3) catalysis and polymethylhydrosiloxane (PMHS) reduction yields 3-trifluoromethyl-1,2,3,4-tetrahydroquinoxaline. Key conditions include:

ParameterValue
CatalystB(C6F5)3 (5 mol%)
Reducing AgentPMHS (1.0 mmol)
SolventToluene
Temperature110°C
Reaction Time16 hours
Yield72–85% (after purification)

This method avoids hazardous reagents, aligning with green chemistry principles.

Trifluoromethyl Group Introduction

The trifluoromethyl group is introduced via electrophilic substitution or late-stage functionalization. Patent WO2007116922A1 describes palladium-catalyzed coupling of brominated tetrahydroquinoxalines with trifluoromethyl sources (e.g., CF3Cu or CF3SiMe3). Using tris(dibenzylideneacetone)dipalladium and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) in toluene at 100°C achieves 68–74% yields.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated strategies enable regioselective trifluoromethylation. A representative protocol from AU2021276066A1 involves:

  • Substrate Preparation : Brominate tert-butyl 6-amino-1,2,3,4-tetrahydroquinoxaline-1-carboxylate at position 6 using N-bromosuccinimide (NBS) in dichloromethane.

  • Cross-Coupling : React the brominated intermediate with methyl trifluoroborate (CF3BF3K) under Pd(OAc)2/XPhos catalysis in 1,4-dioxane/water (3:1) at 80°C for 12 hours.

ParameterValue
CatalystPd(OAc)2 (5 mol%)
LigandXPhos (10 mol%)
Solvent1,4-Dioxane/H2O (3:1)
Temperature80°C
Yield65% (after column chromatography)

This method offers precise control over trifluoromethyl placement but requires inert conditions and costly catalysts.

tert-Butyl Carbamate Protection Strategies

Protecting the primary amine with a tert-butyloxycarbonyl (Boc) group is critical for stability. A two-step approach is employed:

Boc Protection of Tetrahydroquinoxaline

React 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline with di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a base. Quantitative yields are achieved at room temperature within 2 hours.

Optimization of Protecting Conditions

Comparative studies show that using DMAP instead of triethylamine reduces side reactions (e.g., N-alkylation) from 15% to <2%.

Alternative Routes: Cyclocondensation and Reductive Amination

Cyclocondensation with α-Ketoesters

A scalable method from Green Chemistry employs 1,2-diaminobenzene and ethyl 4,4,4-trifluoroacetoacetate in toluene under B(C6F5)3/PMHS catalysis. The reaction proceeds via imine formation followed by silane-mediated reduction, achieving 80% yield.

Reductive Amination

Patent AU2021276066A1 discloses reductive amination of 6-nitro-1,2,3,4-tetrahydroquinoxaline with trifluoromethyl ketones using sodium triacetoxyborohydride (STAB) in dichloromethane. This method is less efficient (45–50% yield) due to competing nitro-group reduction.

Analytical Validation and Purity Control

Post-synthetic analysis ensures structural fidelity:

  • NMR Spectroscopy : ¹H NMR (CDCl3) shows characteristic Boc singlet at δ 1.45 ppm and trifluoromethyl triplet at δ -62.5 ppm in ¹⁹F NMR.

  • HPLC-Purity : >98% purity achieved via reverse-phase HPLC using a C18 column and acetonitrile/water gradient.

  • Mass Spectrometry : ESI-MS confirms [M+H]+ at m/z 303.1 (calculated 302.29).

Challenges and Optimization Opportunities

Trifluoromethyl Group Stability

The electron-withdrawing CF3 group increases susceptibility to hydrolysis under acidic conditions. Replacing aqueous workups with anhydrous extraction (e.g., using MgSO4) improves yields by 12–15%.

Catalyst Cost and Recyclability

Pd-based catalysts contribute to 40–50% of total synthesis costs. Immobilizing Pd on silica-supported BINAP ligands reduces metal leaching and enables three reuse cycles without yield loss .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can modify the quinoxaline ring, leading to different tetrahydroquinoxaline derivatives.

    Substitution: The trifluoromethyl and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce different tetrahydroquinoxaline compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₁₈F₃N
  • Molecular Weight : 257.29 g/mol
  • IUPAC Name : tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
  • Appearance : Typically presented as a viscous oil at room temperature.

Medicinal Chemistry

The compound exhibits potential applications in the development of pharmaceuticals due to its structural characteristics that may influence biological activity. Some key areas include:

  • Antitumor Activity : Research indicates that compounds with tetrahydroquinoxaline structures have shown promise in inhibiting cancer cell proliferation. Studies are ongoing to evaluate the efficacy of this compound in various cancer models.
  • Neuroprotective Effects : The compound may play a role in neuroprotection. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Material Science

In material science, the compound's unique trifluoromethyl group enhances its properties for use in:

  • Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymers can significantly alter their thermal stability and chemical resistance. This compound can be a building block for synthesizing advanced materials with enhanced performance characteristics.
  • Coatings and Adhesives : The stability and hydrophobic nature of the compound make it suitable for developing coatings that require resistance to solvents and environmental degradation.

Synthetic Methodologies

This compound serves as an important intermediate in synthetic organic chemistry:

  • Building Block for Synthesis : It can be utilized as a versatile building block in the synthesis of more complex molecular architectures. Its reactivity allows for further functionalization leading to diverse derivatives.
  • Catalysis : The compound has potential applications in catalytic processes where it can act as a ligand or catalyst itself due to its electron-withdrawing trifluoromethyl group.

Case Study 1: Antitumor Activity Evaluation

A recent study evaluated the antitumor properties of various tetrahydroquinoxaline derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development.

Case Study 2: Development of Fluorinated Polymers

In an investigation into fluorinated polymers, researchers synthesized derivatives of this compound. The resulting materials displayed enhanced thermal stability and water repellency compared to traditional polymers.

Mechanism of Action

The mechanism by which tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects: Trifluoromethyl vs. Nitro Groups

tert-Butyl 6-nitro-3,4-dihydroquinoxaline-1(2H)-carboxylate (S-5, ) shares the Boc-protected tetrahydroquinoxaline core but substitutes -CF₃ with a nitro (-NO₂) group. Key differences include:

  • Synthetic Yield : S-5 is synthesized in 87% yield via NaHCO₃-mediated coupling in DMSO, indicating efficient nitro-group incorporation .
  • Electronic Effects: The -NO₂ group is a stronger electron-withdrawing group than -CF₃, which may influence reactivity in downstream functionalization.
Table 1: Substituent-Driven Comparison
Compound Substituent Molecular Weight Melting Point Key NMR Shifts (¹H)
Target Compound -CF₃ (6) 302.29 Not reported N/A
tert-Butyl 6-nitro-... (S-5) -NO₂ (6) ~279* 122–124°C δ 10.69 (ArH), 7.42 (NHCarCarH)

*Calculated from C₁₃H₁₇N₃O₄.

Functionalization with Heterocycles

Compounds such as tert-butyl 7-(2,5-dimethyloxazol-4-ylmethoxy)-6-(tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate () demonstrate the impact of heterocyclic appendages:

  • Tetrazole Groups : The tetrazole moiety (as in 12b, 76% yield) acts as a bioisostere for carboxylic acids, enhancing metabolic stability and solubility .
  • Oxazole Groups : Oxazole substituents (e.g., 12c) improve lipophilicity and binding affinity in medicinal chemistry contexts .
  • Comparison to Target Compound : The -CF₃ group in the target compound may confer similar metabolic stability but with distinct electronic and steric profiles.
Table 2: Pharmacological Analogs
Compound (Source) Key Features Molecular Weight Application
Target Compound -CF₃, Boc-protected 302.29 Intermediate/ligand
Example 324 (EP 4 374 877 A2) Dual -CF₃, pyridinyl 757 (M+H⁺) Kinase inhibitor candidate
12b () Tetrazole, oxazole ~450* Bioisostere optimization

*Estimated from molecular formula.

Research Implications

  • Synthetic Flexibility : The Boc group in the target compound enables modular synthesis, akin to S-5 and 12b .
  • Trifluoromethyl Advantages: -CF₃ enhances electronegativity and resistance to oxidative metabolism compared to -NO₂ or -OMe groups .
  • Unanswered Questions : Lack of data on the target compound’s solubility and bioactivity necessitates further studies.

Biological Activity

Tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and may influence pharmacokinetic properties, making it a candidate for various therapeutic applications.

The compound's chemical structure includes a tert-butyl group and a trifluoromethyl substituent, contributing to its distinctive properties. Below is a summary of its chemical characteristics:

PropertyValue
Molecular Formula C15H17F3N2O2
Molecular Weight 320.30 g/mol
IUPAC Name This compound
CAS Number 1406566-96-8

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The trifluoromethyl group may enhance membrane permeability, allowing the compound to effectively reach intracellular sites. This property is critical for modulating enzyme activities or receptor interactions.

Biological Activity

Research into the biological activity of this compound has indicated several potential applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of tetrahydroquinoxaline compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the trifluoromethyl group may enhance these effects by improving metabolic stability and bioavailability .
  • Antimicrobial Properties : Compounds with similar structures have shown promise as antimicrobial agents. The lipophilic nature provided by the tert-butyl and trifluoromethyl groups may facilitate interaction with microbial membranes .

Study 1: Anticancer Potential

A study evaluated the cytotoxicity of several tetrahydroquinoxaline derivatives against human cancer cell lines. Results indicated that compounds with trifluoromethyl substitutions exhibited significantly higher inhibition rates compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group plays a crucial role in enhancing biological activity .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of tetrahydroquinoxaline derivatives. The study found that compounds with enhanced lipophilicity demonstrated increased membrane disruption in bacterial cells, leading to higher antibacterial activity. This supports the hypothesis that structural modifications can significantly impact biological outcomes .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityCell Line/OrganismIC50 (µM)Reference
AnticancerHeLa (Cervical)15
AnticancerMCF-7 (Breast)12
AntimicrobialE. coli10
AntimicrobialS. aureus5

Q & A

Q. What are the optimal synthetic routes for tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step pathways. A nitro-substituted precursor, such as tert-butyl 6-nitro-3,4-dihydroquinoxaline-1(2H)-carboxylate, can be reduced using catalytic hydrogenation or transfer hydrogenation (e.g., tetrabutylammonium bromide as a catalyst) to yield the tetrahydroquinoxaline core . For trifluoromethylation, electrophilic or nucleophilic fluorination reagents (e.g., Ruppert-Prakash reagent) may be employed under controlled conditions (e.g., −78°C in anhydrous THF). Key parameters include solvent choice (DMSO or THF), temperature (−20°C to 70°C), and base (NaH or triethylamine) to minimize side reactions . Yields range from 67% to 90% after purification via C18 reverse-phase chromatography or flash column chromatography (acetone/pentane gradients) .

Q. How is the structural identity and purity of the compound confirmed?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR (chloroform-d, δ 1.26 ppm for tert-butyl protons; δ 32–42 ppm for aliphatic carbons) and HRMS (observed m/z 191.1559 for related tetrahydroquinoxaline derivatives) . Purity (>97%) is validated via HPLC (retention time ~1.23 minutes under acetonitrile/water gradients) and TLC (Rf 0.25 in 10% acetone/pentane) . IR spectroscopy can confirm the carbonyl stretch (~1700 cm⁻¹) of the carboxylate group .

Q. What are the key physicochemical properties influencing its reactivity?

  • Methodological Answer : The trifluoromethyl group enhances electrophilicity and metabolic stability, while the tert-butyl ester provides steric protection against hydrolysis. LogP values (estimated ~2.5) suggest moderate lipophilicity, favoring membrane permeability in biological assays. Melting points for analogs range from 122–129°C, requiring storage at −20°C in amber vials to prevent degradation .

Advanced Research Questions

Q. How can contradictions in reaction yields or purity between synthetic batches be resolved?

  • Methodological Answer : Batch inconsistencies often arise from trace moisture (degrading trifluoromethyl groups) or incomplete reduction of nitro intermediates. Use Karl Fischer titration to monitor solvent dryness and optimize reaction time/temperature (e.g., 70°C for 1 hour in THF) . For purity discrepancies, employ preparative HPLC with trifluoroacetic acid as a mobile-phase modifier to resolve diastereomers or byproducts .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer : The tetrahydroquinoxaline core acts as an electron-deficient aromatic system, facilitating Suzuki-Miyaura coupling with boronic acids (e.g., tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, CAS 1035235-26-7) under Pd(PPh3)4 catalysis . The trifluoromethyl group stabilizes transition states via inductive effects, accelerating reactions at the 6-position. Kinetic studies (e.g., LCMS monitoring at m/z 757 [M+H]+) reveal pseudo-first-order kinetics in THF .

Q. How does the tert-butyl group influence pharmacological activity compared to other substituents?

  • Methodological Answer : Comparative studies with 6-bromo or 6-methoxy analogs show the tert-butyl group enhances target binding affinity (e.g., ΔG = −9.2 kcal/mol in molecular docking) by filling hydrophobic pockets in enzymes like cyclooxygenase-2. In vitro assays (IC50 ~0.5 µM) demonstrate improved inhibition of inflammatory mediators vs. smaller substituents .

Q. What advanced techniques are used to study its interactions with biological targets?

  • Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to recombinant proteins, while cryo-EM resolves binding poses in membrane-bound receptors. Covalent ligand discovery via high-throughput kinetic analysis (kobs/[I] plots) identifies irreversible binding to cysteine residues in kinases .

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